4-Phenoxyphenylmagnesium bromide

Famoxadone synthesis Agrochemical intermediate Nucleophilic addition

4-Phenoxyphenylmagnesium bromide (CAS 21473-02-9) is a 0.5 M THF solution of an aryl Grignard reagent with enhanced nucleophilicity from its electron-donating phenoxy group. This enables direct installation of the 4-phenoxyphenyl pharmacophore critical for kinase inhibitors and agrochemicals. Delivers 7% higher yields in preparing ethyl 2-(4-phenoxyphenyl)lactate, a famoxadone intermediate, reducing costs and waste. Also provides one-step access to 4-phenoxyphenylboronic esters for Suzuki-Miyaura cross-coupling, streamlining analog synthesis.

Molecular Formula C12H9BrMgO
Molecular Weight 273.41 g/mol
CAS No. 21473-02-9
Cat. No. B3188472
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Phenoxyphenylmagnesium bromide
CAS21473-02-9
Molecular FormulaC12H9BrMgO
Molecular Weight273.41 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OC2=CC=[C-]C=C2.[Mg+2].[Br-]
InChIInChI=1S/C12H9O.BrH.Mg/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;;/h1,3-10H;1H;/q-1;;+2/p-1
InChIKeyMPMNUCMJDPWNCV-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes50 ml / 100 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Phenoxyphenylmagnesium Bromide (CAS 21473-02-9): Aryl Grignard Reagent for Cross-Coupling and Nucleophilic Addition


4-Phenoxyphenylmagnesium bromide (CAS 21473-02-9) is an aryl organomagnesium compound classified as a Grignard reagent, supplied commercially as a 0.5 M solution in tetrahydrofuran (THF) . This reagent is distinguished by a diaryl ether moiety that confers enhanced nucleophilicity compared to unsubstituted phenyl Grignard analogues, making it a valuable building block for installing the 4-phenoxyphenyl pharmacophore into drug candidates and agrochemical intermediates .

Why 4-Phenoxyphenylmagnesium Bromide Cannot Be Replaced by Generic Aryl Grignard Reagents


Simple substitution with phenylmagnesium bromide or other aryl Grignard reagents is not feasible when the target molecule requires the 4-phenoxyphenyl pharmacophore. The diaryl ether motif imparts distinct lipophilicity and electronic properties critical for biological activity in kinase inhibitors and agrochemicals . Additionally, the electron-donating phenoxy group enhances nucleophilicity relative to electron-deficient aryl Grignards, leading to superior yields in carbonyl addition and cross-coupling reactions [1].

Quantitative Differentiation: 4-Phenoxyphenylmagnesium Bromide vs. Aryl Grignard Comparators


Yield Improvement in Famoxadone Intermediate Synthesis vs. Literature Grignard Conditions

In the synthesis of ethyl 2-(4-phenoxyphenyl)lactate, a key intermediate for the fungicide famoxadone, the use of 4-phenoxyphenylmagnesium bromide under optimized conditions afforded a 59% overall yield, representing a 7% absolute improvement over the literature value of 52% for comparable Grignard addition conditions [1].

Famoxadone synthesis Agrochemical intermediate Nucleophilic addition

Electron-Rich Aryl Grignard Reactivity Advantage Over Electron-Deficient Analogs

Electron-donating substituents on aryl Grignard reagents promote higher yields in nucleophilic addition reactions compared to electron-withdrawing analogs. In THF, electron-donating groups give predominantly addition products, whereas electron-withdrawing groups favor reduction side reactions via hydride abstraction [1]. The 4-phenoxyphenyl group, with its electron-donating oxygen, falls into the high-yield category.

Grignard reactivity Electronic effects Carbonyl addition

Commercial Availability at Defined Purity and Concentration for Reproducible Research

Commercial 4-phenoxyphenylmagnesium bromide is supplied as a 0.5 M solution in THF with HPLC purity ≥98.0% . This standardized format eliminates the need for in-house Grignard generation from 4-bromodiphenyl ether, reducing variability in concentration and purity that can compromise reaction reproducibility and scale-up consistency.

Grignard reagent Quality control Reproducibility

Precursor to 4-Phenoxyphenylboronic Ester for Suzuki-Miyaura Cross-Coupling

4-Phenoxyphenylmagnesium bromide reacts with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane to yield 4,4,5,5-tetramethyl-2-(4-phenoxyphenyl)-1,3,2-dioxaborolane, a versatile boronic ester building block for Suzuki-Miyaura cross-coupling [1]. This route provides a reliable entry to the 4-phenoxyphenyl boronic acid derivative, which is widely employed in pharmaceutical synthesis.

Suzuki coupling Boronic ester Cross-coupling

Direct Installation of the 4-Phenoxyphenyl Pharmacophore in BTK Inhibitor Synthesis

The 4-phenoxyphenyl moiety is a key pharmacophoric element in Bruton's tyrosine kinase (BTK) inhibitors and other kinase-targeted therapeutics. 4-Phenoxyphenylmagnesium bromide enables direct installation of this lipophilic group via nucleophilic addition to carbonyl electrophiles, circumventing multi-step sequences required when using simpler Grignard reagents .

Kinase inhibitor BTK inhibitor Pharmacophore

Procurement-Driven Application Scenarios for 4-Phenoxyphenylmagnesium Bromide


Agrochemical Intermediate Synthesis: Famoxadone Production

Researchers and process chemists developing fungicide candidates such as famoxadone benefit from the 7% yield improvement demonstrated with 4-phenoxyphenylmagnesium bromide over literature Grignard conditions [1]. This yield enhancement directly reduces raw material costs and waste in the preparation of ethyl 2-(4-phenoxyphenyl)lactate, a critical intermediate.

Medicinal Chemistry: BTK and Kinase Inhibitor Analog Synthesis

Medicinal chemists pursuing kinase inhibitors that incorporate the 4-phenoxyphenyl pharmacophore can use this reagent for direct installation of the motif [1]. Compared to multi-step sequences involving halogenation and Suzuki coupling, this approach streamlines analog synthesis and accelerates lead optimization efforts.

Cross-Coupling Building Block Preparation: Boronic Ester Synthesis

Synthetic laboratories requiring 4-phenoxyphenylboronic esters for Suzuki-Miyaura cross-coupling can generate these intermediates in a single step from 4-phenoxyphenylmagnesium bromide [1]. This route avoids the need for separate lithiation/borylation procedures and provides a reliable supply of the boronic ester for downstream diversification.

Carbonyl Addition Reactions Requiring Electron-Rich Aryl Grignards

When reaction outcomes depend on nucleophilicity, the electron-donating phenoxy group of this reagent offers an advantage over electron-deficient aryl Grignard alternatives [1]. This property is particularly relevant for additions to ketones and aldehydes where high conversion and minimal reduction byproducts are desired.

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